molecular formula C11H19NO B13282748 1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one

1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one

Cat. No.: B13282748
M. Wt: 181.27 g/mol
InChI Key: ZEEDRWDQBQIAHF-CMDGGOBGSA-N
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Description

1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one is an organic compound characterized by a cyclopentyl ring attached to a dimethylamino group and a methylprop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one typically involves the following steps:

    Dimethylamination: The addition of a dimethylamino group.

    Methylprop-2-en-1-one Formation: The formation of the methylprop-2-en-1-one moiety through appropriate reaction conditions.

Chemical Reactions Analysis

1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one can be compared with similar compounds such as:

    1-Cyclopentyl-3-(dimethylamino)-2-methylpropane: Lacks the enone functionality.

    1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-ene: Similar structure but without the ketone group.

    1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-ol: Contains a hydroxyl group instead of a ketone.

These comparisons highlight the unique structural features and potential reactivity of this compound.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

(E)-1-cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one

InChI

InChI=1S/C11H19NO/c1-9(8-12(2)3)11(13)10-6-4-5-7-10/h8,10H,4-7H2,1-3H3/b9-8+

InChI Key

ZEEDRWDQBQIAHF-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\N(C)C)/C(=O)C1CCCC1

Canonical SMILES

CC(=CN(C)C)C(=O)C1CCCC1

Origin of Product

United States

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